Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the 1,4-dihydropyridine (DHP) class. DHPs are a well-known class of calcium channel blockers, and this specific compound has been investigated for its potential as a therapeutic agent. [ [], [], [] ]
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 434.4 g/mol. This compound is primarily recognized for its utility in scientific research, particularly in biochemical studies and pharmaceutical applications. It is classified under the category of 1,4-dihydropyridines, which are known for their diverse biological activities, including antihypertensive effects .
The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through various methods:
The molecular structure of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate features a fused dihydropyridine ring system with various functional groups:
COCCOC(=O)C1=C(C)NC(=C(C1c2cccc(c2)[N+](=O)[O-])C(=O)OCCOC)C
InChI=1S/C21H26N2O8/c1-13-17(20(24)30-10-8-28-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)31-11-9-29-4/h5-7,12,19,22H,8-11H2,1-4H3
The structure includes two methoxyethyl groups and a nitrophenyl substituent, contributing to its chemical reactivity and biological activity.
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several notable chemical reactions:
The mechanism of action for Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate remains an area of active research:
The physical and chemical properties of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include:
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate finds applications primarily in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2